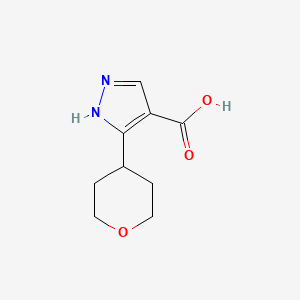

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11-8(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGYWPHMYWUKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, with the chemical formula CHNO and CAS number 1780459-83-7, is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer and fibrotic diseases. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

The compound features a pyrazole ring substituted with a tetrahydro-2H-pyran moiety and a carboxylic acid group. The molecular weight is approximately 196.20 g/mol. Its structural characteristics are crucial for its biological interactions.

Research indicates that this compound functions primarily as an ALK5 inhibitor . ALK5 (Activin-like kinase 5) is a receptor that plays a significant role in the TGF-β signaling pathway, which is implicated in various pathological processes, including cancer progression and fibrosis. Inhibition of ALK5 can therefore provide therapeutic benefits in these conditions.

Antitumor Activity

A study demonstrated that derivatives of this compound effectively inhibit ALK5 autophosphorylation, showing IC values as low as 25 nM. In NIH3T3 cell assays, one derivative exhibited an IC of 74.6 nM, indicating potent activity against cellular proliferation linked to tumor growth . Furthermore, in vivo studies using CT26 xenograft models showed that oral administration of the compound at 30 mg/kg significantly inhibited tumor growth without evident toxicity, highlighting its potential as an antitumor agent .

Fibrosis Treatment

The inhibition of ALK5 by this compound also suggests applicability in treating fibrotic diseases. By blocking TGF-β signaling pathways, it may reduce fibrosis-related tissue remodeling and scarring.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives reveals that modifications to the tetrahydro-2H-pyran moiety significantly affect biological activity. For instance, substituents on the pyrazole ring can enhance binding affinity to ALK5 or alter pharmacokinetic properties . Compounds with specific functional groups have shown improved efficacy against cancer cell lines, suggesting that further optimization could yield more potent analogs.

Case Studies

- In Vitro Studies : A series of experiments assessed the cytotoxic effects of various derivatives on cancer cell lines. Notably, compounds were tested against HepG2 liver carcinoma cells, where certain derivatives exhibited significant antiproliferative effects.

- In Vivo Efficacy : In animal models, compounds derived from this compound demonstrated substantial tumor growth inhibition while maintaining a favorable safety profile .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Agricultural Science

Pesticide Development

The compound's structural features allow it to interact with biological systems, making it a candidate for developing new pesticides. Research indicates that pyrazole derivatives can act as effective insecticides and fungicides, providing an environmentally friendly alternative to traditional chemicals .

Herbicide Potential

Additionally, studies have explored the use of this compound in herbicide formulations. Its ability to selectively inhibit certain plant growth pathways suggests it could be used to develop herbicides that target specific weeds while sparing crops .

Materials Science

Polymer Synthesis

this compound has been investigated for its role in synthesizing new polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in packaging and construction materials .

Nanocomposites

The compound's reactivity allows it to be used in creating nanocomposites with enhanced electrical and thermal conductivity. These materials are being researched for applications in electronics and energy storage devices .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Herbicidal | Selective inhibition of weed growth |

Table 2: Applications in Materials Science

| Application Type | Description | Potential Use |

|---|---|---|

| Polymer Synthesis | Enhances thermal stability | Packaging materials |

| Nanocomposites | Improves conductivity | Electronics, energy storage |

Case Studies

Case Study 1: Antimicrobial Applications

In a recent study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Agricultural Applications

Field trials conducted with herbicide formulations containing this compound showed a reduction in weed biomass by over 80% compared to untreated controls. This suggests promising efficacy in agricultural settings while minimizing environmental impact.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid with structurally analogous pyrazole-4-carboxylic acid derivatives, emphasizing substituent variations, molecular properties, and reported bioactivities:

| Compound Name | Substituents (Position) | Molecular Weight | Key Activities/Applications | Synthesis Highlights | Evidence ID |

|---|---|---|---|---|---|

| This compound | THP-4-yl (5), COOH (4) | ~238.23* | Not explicitly reported; inferred antimicrobial/antifungal potential | Likely via Pd-C hydrogenation or condensation with THP-containing intermediates | [7, 8] |

| 5-(4-Aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid (Compound 31) | 4-Aminobenzamido (5), CH₃ (1) | 260.25 | Antibiofilm activity against Candida albicans | Hydrogenation of nitro precursors with Pd-C | [1] |

| 5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid | Isopropyl (5), CF₃-pyridinyl (1) | 299.25 | Potential kinase inhibition (structural inference) | Suzuki coupling or boronic acid reactions | [11] |

| 1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide | Cl-F-phenyl (1), pyrrole (5) | ~406.83 | Not reported; likely CNS or anti-inflammatory target | Amide coupling with THP-methylamine | [2] |

| 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide | THP-4-yl (1), NH₂ (5), CONH₂ (4) | 225.24 | Intermediate for anticancer agents | Hydrolysis of ester precursors | [7] |

Note: Molecular weight calculated based on formula C₉H₁₂N₂O₃.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The tetrahydro-2H-pyran-4-yl group enhances solubility and metabolic stability compared to purely aromatic substituents (e.g., phenyl or pyridinyl) .

- Carboxylic acid at position 4 facilitates hydrogen bonding with biological targets, as seen in Compound 31’s antibiofilm activity against C. albicans .

Synthetic Flexibility: Pd-Catalyzed hydrogenation (e.g., reduction of nitro groups) is a common step for generating amino-substituted intermediates . THP-containing analogs are synthesized via condensation or coupling reactions with THP-derived reagents (e.g., THP-methylamine in ) .

Pharmacological Trends :

Preparation Methods

Key Intermediate Preparation via Suzuki Coupling

A pivotal step in the synthesis is the Suzuki-Miyaura cross-coupling reaction between a boronic ester derivative of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and an aryl halide such as 4-bromo-2-chlorobenzonitrile. This reaction forms a substituted benzonitrile intermediate which is further transformed into the target compound.

-

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

- 4-bromo-2-chlorobenzonitrile

Catalyst: Bis(triphenylphosphine)palladium(II) chloride or palladium(II) acetate (Pd(OAc)2) in low molar percentages (0.5–2 mol%, preferably 0.6–0.8 mol%) to reduce cost.

Base: Sodium carbonate.

Solvent system: Typically tetrahydrofuran (THF) with water; alternative systems include THF-toluene-water with phase transfer catalyst tetrabutylammonium bromide (TBAB).

Reaction conditions: Room temperature to mild heating; stirring for 6 to 24 hours to ensure complete precipitation of the intermediate.

Isolation: Addition of water to the reaction mixture followed by distillation of the organic phase near dryness, then addition of ethanol to precipitate and filter the crystalline product.

Conversion to the Target Compound via Deprotection and Hydrolysis

The intermediate bearing the tetrahydropyranyl protecting group undergoes acidic treatment to remove the protecting group and convert nitrile or ester functionalities to the carboxylic acid.

Reagents: 10% hydrochloric acid in ethanol or 30% aqueous hydrochloric acid.

Conditions: Low temperature (0–15 °C, commonly around 10 ± 3 °C) to control the deprotection and hydrolysis.

Reaction time: 0.5 to 5 hours, typically around 2 hours.

Neutralization: After reaction completion, the mixture is neutralized with aqueous ammonia (25%) to precipitate the acid product.

Isolation: Filtration and drying under reduced pressure at 50–60 °C.

Summary Table of Reaction Parameters

| Step | Reactants / Reagents | Catalyst / Base | Solvent System | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic ester + 4-bromo-2-chlorobenzonitrile | Pd(PPh3)2Cl2 or Pd(OAc)2 (0.5–2 mol%), Na2CO3 | THF-water or THF-toluene-water + TBAB | 20 ± 5 | 6–24 | Low Pd catalyst loading reduces costs |

| Isolation of Intermediate | Water, ethanol | N/A | N/A | Ambient | N/A | Precipitation and filtration |

| Deprotection & Hydrolysis | Intermediate + 10% HCl in ethanol or 30% aqueous HCl | N/A | Ethanol or aqueous medium | 0–15 | 0.5–5 | Controlled acidic ring opening of tetrahydropyranyl group |

| Neutralization & Isolation | Aqueous ammonia (25%) | N/A | N/A | Ambient | N/A | Precipitation of final acid and drying |

Research Findings and Optimization Notes

Catalyst Efficiency: The amount of palladium catalyst can be significantly reduced to as low as 0.5 mol% without compromising the yield, making the process more cost-effective and scalable.

Solvent Choice: Using a mixed solvent system (THF-water or THF-toluene-water) with a phase transfer catalyst improves reaction rates and product isolation efficiency.

Temperature Control: Maintaining low temperatures during deprotection prevents side reactions and degradation of the sensitive tetrahydropyranyl and pyrazole moieties.

Reaction Times: Extended stirring times in the Suzuki reaction ensure complete conversion and precipitation of intermediates, facilitating easier isolation.

Purification: Crystallization from ethanol after solvent removal provides a high-purity intermediate suitable for subsequent transformations.

Alternative Synthetic Approaches

While the Suzuki coupling route is the most documented and efficient for this compound, literature on pyrazole derivatives suggests alternative approaches such as:

- Regioselective condensation reactions of α-benzotriazolylenones with hydrazines to form pyrazole cores, followed by functionalization at the 4-position to introduce substituents like tetrahydropyran rings and carboxylic acids. This method, however, is less directly applied to this specific compound but offers a conceptual alternative for pyrazole synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, and how can cyclocondensation reactions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. Key steps include controlling reaction temperature (60–80°C) and using basic hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid derivative. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to minimize byproducts like unreacted esters .

Q. How can X-ray crystallography and DFT calculations validate the molecular geometry of pyrazole-4-carboxylic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 150 K provides precise bond lengths and angles, while DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties. For example, the dihedral angle between the pyrazole ring and tetrahydro-2H-pyran substituent can be compared to computational models to confirm structural fidelity. Discrepancies >0.05 Å in bond lengths may indicate crystallization artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR/IR data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and pyran methine groups (δ 3.5–4.0 ppm).

- IR : Confirm carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹).

- Resolution of conflicts : Cross-validate with HPLC purity data (>98%) and repeat experiments under anhydrous conditions to rule out solvent interference .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?

- Methodological Answer : Regioselectivity in pyrazole formation is influenced by steric and electronic effects. Using Vilsmeier-Haack conditions (POCl₃/DMF) directs substitution to the C-4 position, while bulky substituents (e.g., tetrahydro-2H-pyran) favor C-5 functionalization. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, guiding reagent selection .

Q. What strategies mitigate discrepancies between experimental and theoretical spectral data (e.g., UV-Vis absorption bands)?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT. For UV-Vis, compare time-dependent DFT (TD-DFT) simulations using polarizable continuum models (PCM) with experimental λmax. Adjusting solvent parameters (e.g., dielectric constant for EtOH vs. DMSO) improves alignment .

Q. How can the compound’s pharmacokinetic properties be predicted using computational models?

- Methodological Answer :

- Lipophilicity : Calculate logP via ChemAxon or Schrodinger’s QikProp.

- Metabolic stability : Use CYP450 isoform docking (AutoDock Vina) to identify vulnerable sites for oxidation.

- Bioavailability : Apply the Rule of Five (molecular weight <500, H-bond donors <5) and refine with molecular dynamics simulations to assess membrane permeability .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in related pyrazole derivatives?

- Methodological Answer :

- Analog synthesis : Modify the tetrahydro-2H-pyran group (e.g., replace with cyclohexyl or isosteric moieties) and test bioactivity.

- In vitro assays : Use enzyme inhibition (e.g., COX-2) or receptor binding assays with IC50/EC50 determination.

- Data analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent electronegativity with activity .

Contradictions and Resolutions

- Synthetic Yield vs. Purity : Higher reagent ratios increase yield but may reduce purity due to side reactions. Use preparative HPLC (C18 column, MeCN/H2O gradient) to isolate the target compound .

- Theoretical vs. Experimental LogP : Adjust computational solvent parameters to match experimental conditions (e.g., PBS buffer vs. vacuum) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.